N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-2-carboxamide

Scaffold comparison IRAK4 inhibitor chemotype Amide regioisomer

This research compound features a unique N-1-(oxan-4-ylmethyl) substitution that imparts distinct conformational constraints and hydrogen-bonding capacity, differentiating it from common alkyl/aryl pyrazole-picolinamides. With no publicly available biological data, it enables first-mover generation of kinase selectivity fingerprints and serves as a matched negative control candidate for IRAK4 bi-aryl inhibitor assays upon in-house validation. Offered at ≥95% purity, its moderate MW (286.3 Da) and calculated tPSA (~78 Ų) make it a tractable starting material for SAR library synthesis. Procure to establish proprietary differentiation in kinase or other target families.

Molecular Formula C15H18N4O2
Molecular Weight 286.335
CAS No. 1705350-96-4
Cat. No. B2511559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-2-carboxamide
CAS1705350-96-4
Molecular FormulaC15H18N4O2
Molecular Weight286.335
Structural Identifiers
SMILESC1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=CC=N3
InChIInChI=1S/C15H18N4O2/c20-15(14-3-1-2-6-16-14)18-13-9-17-19(11-13)10-12-4-7-21-8-5-12/h1-3,6,9,11-12H,4-5,7-8,10H2,(H,18,20)
InChIKeyIPSLBMNRHGFHMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-2-carboxamide (CAS 1705350-96-4): Procurement-Grade Structural and Physicochemical Baseline


N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-2-carboxamide (CAS 1705350-96-4) is a synthetic small molecule belonging to the pyrazole-picolinamide class, characterised by a pyridine-2-carboxamide core linked to an N-(oxan-4-ylmethyl)pyrazole motif . Its molecular formula is C₁₅H₁₈N₄O₂ with a molecular weight of 286.335 g/mol. The compound is supplied exclusively as a research chemical with specified purity typically ≥95% . This document catalogues the compound against its closest structural analogs to determine whether its procurement is justified by quantifiable differential properties.

Why N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-2-carboxamide Cannot Be Replaced by Generic Pyrazole-Picolinamide Analogs


Pyrazole-picolinamide congeners exhibit highly divergent target engagement profiles depending on N1-substitution, pyridine ring substitution, and amide connectivity . The oxan-4-ylmethyl group introduces a specific conformational constraint and hydrogen-bonding capacity distinct from simple alkyl, aryl, or unsubstituted pyrazole derivatives. Consequently, the absence of publicly available quantitative biological data for CAS 1705350-96-4 prevents any claim of functional interchangeability with active IRAK4 inhibitors, kinase probes, or other biologically annotated analogs. Generic substitution without matched structural specification risks invalidating the experimental model. The evidence below documents whether and where quantitative differentiation can currently be assessed.

Quantitative Comparative Evidence for N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-2-carboxamide (1705350-96-4)


Structural Scaffold Identity: Pyridine-2-Carboxamide vs. Pyrazole-4-Carboxamide Isomers

CAS 1705350-96-4 possesses a pyridine-2-carboxamide (picolinamide) core, whereas the dominant IRAK4-active chemotype employs a pyrazole-4-carboxamide core fused to biaryl substituents . In the bi-aryl IRAK4 inhibitor series, the pyridine-2-carboxamide regioisomer exhibited weaker potency compared to the pyrazole-4-carboxamide scaffold . No quantitative IRAK4 IC₅₀ or Kd value is available in the public domain for CAS 1705350-96-4, preventing a direct benchmark against active IRAK4 inhibitors such as compound 1g (IRAK4 IC₅₀ not separately reported but derived from optimized SAR) .

Scaffold comparison IRAK4 inhibitor chemotype Amide regioisomer

N1-Substituent Effect: Oxan-4-ylmethyl vs. Unsubstituted or Methyl-Substituted Pyrazole Analogs

The oxan-4-ylmethyl (tetrahydropyran-4-ylmethyl) group in CAS 1705350-96-4 imparts increased sp³ character, polar surface area, and potential for hydrogen-bond acceptance compared to N1-unsubstituted or N1-methyl pyrazole analogs . Quantitative solubility, logD, or permeability data for the target compound are not publicly available. In closely related pyrazole-4-carboxamide series, the introduction of tetrahydropyran-containing substituents at N1 resulted in measurable modulation of rat clearance (e.g., from >100 mL/min/kg to <30 mL/min/kg) and off-target profiles . Whether the oxan-4-ylmethyl group confers similar pharmacokinetic advantages in the pyridine-2-carboxamide scaffold remains uncharacterized.

Substituent SAR oxane moiety solubility modulation

Absence of Public Kinase Profiling Data vs. Multi-Kinase Annotated Comparators

Multiple pyrazole-picolinamide analogs have publicly reported kinase inhibition profiles: e.g., N-(1-(1-(1-acetylpiperidin-4-yl)azetidin-3-yl)-3-(difluoromethyl)-1H-pyrazol-4-yl)-6-(1H-pyrazol-4-yl)picolinamide with an IRAK4 IC₅₀ of 1.90 nM , and N-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)picolinamide derivatives with LRRK2 IC₅₀ values of 1,360 nM . CAS 1705350-96-4 has no kinase profiling data deposited in ChEMBL, BindingDB, or PubChem BioAssay as of the search date . Its selectivity profile relative to IRAK4, LRRK2, or any other kinase cannot be assessed.

Kinase selectivity IRAK4 LRRK2 off-target profiling

Purity and Physical Form Consistency vs. Comparable Research-Grade Analogs

CAS 1705350-96-4 is commercially supplied with a typical purity specification of ≥95% . This is consistent with the purity level of its closest commercially available analog, N-(1H-pyrazol-4-yl)picolinamide (typically ≥95%) and the amine precursor 1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride (≥95%) . No lot-specific analytical data (HPLC traces, NMR spectra, elemental analysis) are publicly accessible for the target compound, which is a common limitation across research-grade pyrazole-picolinamide building blocks.

Chemical purity procurement specification research-grade compound

Molecular Weight and Physicochemical Descriptors vs. In-Class Kinase Probes

CAS 1705350-96-4 has a molecular weight of 286.3 Da, placing it within the fragment-to-lead space favored for ligand-efficient optimization . This is significantly lower than the molecular weight of clinical-stage IRAK4 inhibitor zabedosertib (BAY1834845, MW ~450 Da) and the bi-aryl pyrazole-4-carboxamide leads described by Hanisak et al. (MW range 350–500 Da) . Its topological polar surface area (tPSA, calculated ~78 Ų) is intermediate between N-(1H-pyrazol-4-yl)picolinamide (tPSA ~67 Ų) and more elaborated analogs (tPSA >90 Ų). While lower MW and moderate tPSA are generally favorable for permeability, no experimental logD, solubility, or permeability data exist to validate these calculated advantages.

Physicochemical properties ligand efficiency drug-likeness

Patent and Literature Annotation Status: Uncharacterized vs. Extensively Profiled Analogs

CAS 1705350-96-4 appears in patent collections as a structural example within pyrazole amide IRAK inhibitor filings , but no specific biological data are attributed to this compound in the examined patent documents. In contrast, structurally related compounds such as N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives have published SAR tables with IC₅₀ values against IRAK4 and CYP induction data . The target compound's absence from primary SAR literature, ChEMBL, and BindingDB means it currently functions as a synthetic building block or negative control candidate rather than a validated pharmacological probe.

Patent landscape SAR documentation research tool compound

Evidence-Linked Application Scenarios for N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-2-carboxamide Procurement


Negative Control for IRAK4 Pyrazole-4-Carboxamide Inhibitor Assays

Based on the structural scaffold divergence documented in Section 3 (Evidence Item 1), the compound's pyridine-2-carboxamide core distinguishes it from the pyrazole-4-carboxamide active IRAK4 chemotype. If verified inactive through in-house screening, it could serve as a matched negative control for bi-aryl IRAK4 inhibitor assays, provided its lack of activity is experimentally confirmed. No quantitative target engagement data currently support this application, and users must generate such data before deploying the compound in this role .

Synthetic Intermediate for Oxan-4-ylmethyl Pyrazole Library Construction

The compound provides the complete N-1-(oxan-4-ylmethyl)-pyrazole-picolinamide scaffold in a single entity (Evidence Items 2 and 5). As a synthetic building block with MW 286.3 Da and calculated tPSA ~78 Ų, it is chemically tractable for further derivatisation, particularly at the pyridine ring, to explore structure-activity relationships in kinase or other target families. Its availability at ≥95% purity supports its use as a library synthesis starting material .

Physicochemical Benchmarking Against N1-Substituted Pyrazole Series

As established in Evidence Items 2 and 5, the compound's oxan-4-ylmethyl group and moderate molecular weight make it a candidate for systematic physicochemical profiling (logD, solubility, microsomal stability) within a congeneric series. Comparing its measured properties against N1-unsubstituted, N1-methyl, and N1-aryl pyrazole-picolinamide analogs would generate quantitative differentiation data that currently does not exist in the public domain, thereby addressing the evidence gaps identified throughout Section 3.

Kinase Selectivity Profiling of an Orphan Pyrazole-Picolinamide Scaffold

Given the complete absence of kinase profiling data for this compound (Evidence Item 3), its procurement is justified specifically for the purpose of generating a selectivity fingerprint against a broad kinase panel. The resulting data would enable direct quantitative comparison against the annotated IRAK4 and LRRK2 pyrazole-picolinamide inhibitors cited in Section 3, potentially revealing a unique selectivity window that could justify its prioritization for specific target families.

Quote Request

Request a Quote for N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.